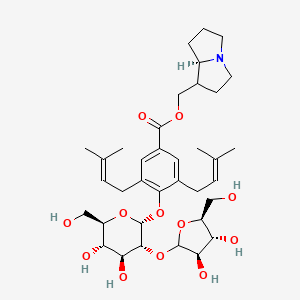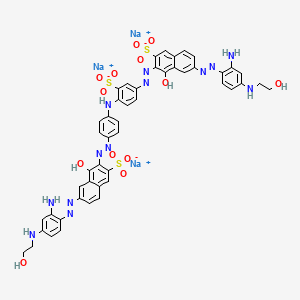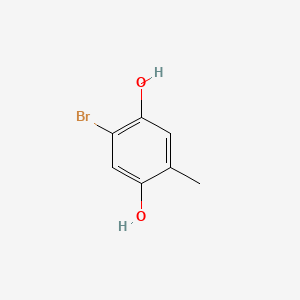
2-Bromo-5-methylbenzene-1,4-diol
概要
説明
Synthesis Analysis
The synthesis of 2-Bromo-5-methylbenzene-1,4-diol can be achieved through various methods. One possible route involves bromination of commercially available 3,4,5-trimethoxytoluene followed by methoxylation and oxidation reactions . The overall yield can be demonstrated on a multi-gram scale.
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylbenzene-1,4-diol consists of a benzene ring with a bromine atom and two hydroxyl groups attached at specific positions. The compound’s linear formula is (CH3)2C6H2Br2 .
Chemical Reactions Analysis
As an aromatic compound, 2-Bromo-5-methylbenzene-1,4-diol can undergo electrophilic aromatic substitution reactions. These reactions maintain the aromaticity of the benzene ring. For example, it can participate in bromination reactions, leading to the introduction of a bromine atom at a specific position on the benzene ring .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Organic Transformations
2-Bromo-5-methylbenzene-1,4-diol serves as a precursor for various organic transformations, especially in reactions involving the formation of benzynes. Diemer, Leroux, and Colobert (2011) highlighted its role in synthesizing diverse derivatives through regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Kinetics in Multi-Site Phase-Transfer Catalysis
The compound's reaction with sodium sulfide under multi-site phase-transfer catalysis conditions has been explored. Abimannan, Selvaraj, and Rajendran (2015) demonstrated the enhancement of reaction rates when combined with sonication, providing insights into the kinetics of such reactions (Abimannan, Selvaraj, & Rajendran, 2015).
Thermochemical Studies
Verevkin et al. (2015) conducted experimental studies on vapor pressures and enthalpies of various bromo- and iodo-substituted methylbenzenes, including derivatives similar to 2-Bromo-5-methylbenzene-1,4-diol. This research provides valuable thermochemical data for these compounds (Verevkin et al., 2015).
Sulfur-Functionalised Benzoquinones Synthesis
Aitken et al. (2016) explored the synthesis of sulfur-containing quinone derivatives using brominated compounds similar to 2-Bromo-5-methylbenzene-1,4-diol. This research contributes to the development of novel synthetic pathways in organic chemistry (Aitken, Jethwa, Richardson, & Slawin, 2016).
Antioxidant Activities of Derivatives
Huang et al. (2018) synthesized novel methylbenzenediol derivatives, assessing their antioxidant activities. This study is significant for understanding the bioactive properties of these compounds (Huang, Jiang, Liao, Hou, & Weng, 2018).
Anti-Viral Activity Against SARS-CoV-2
Palsaniya et al. (2021) investigated the anti-viral activity of alcohol-based drugs, including derivatives of 2-Bromo-5-methylbenzene-1,4-diol, against SARS-CoV-2 using molecular modeling. This research is crucial for identifying potential COVID-19 inhibitors and understanding the role of positional isomerism in antiviral activity (Palsaniya et al., 2021).
Synthesis of Benzofurans
Lu, Wang, Zhang, and Ma (2007) demonstrated the synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes, involving a CuI-catalyzed coupling process. This study provides a pathway for creating benzofuran derivatives using compounds like 2-Bromo-5-methylbenzene-1,4-diol (Lu, Wang, Zhang, & Ma, 2007).
Liquid-Phase Oxidation Studies
Okada and Kamiya (1981) researched the liquid-phase oxidation of methylbenzenes, including derivatives similar to 2-Bromo-5-methylbenzene-1,4-diol. This study helps in understanding the oxidation behavior and selectivity of these compounds (Okada & Kamiya, 1981).
Solid-State Structural Properties
Zhou et al. (2019) reported the phase transition behavior and solid-state structural properties of a bromo- and methyl-substituted benzene derivative. This research is valuable for understanding the material properties of compounds like 2-Bromo-5-methylbenzene-1,4-diol at different temperatures (Zhou et al., 2019).
作用機序
Target of Action
The primary target of 2-Bromo-5-methylbenzene-1,4-diol is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their stability and reactivity .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to changes in the properties of the original compound, including its reactivity, stability, and potential biological activity.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-5-methylbenzene-1,4-diol. For example, the rate of electrophilic aromatic substitution reactions can be influenced by the temperature and the strength of the electrophile .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-5-methylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCDETQSXYAKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318987 | |
| Record name | 2-Bromo-5-methylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylbenzene-1,4-diol | |
CAS RN |
67289-05-8 | |
| Record name | NSC338410 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-methylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-5-METHYLHYDROQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid](/img/no-structure.png)


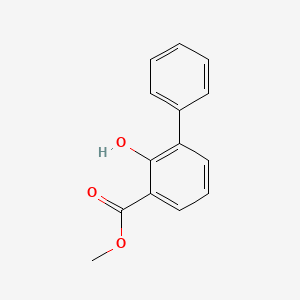

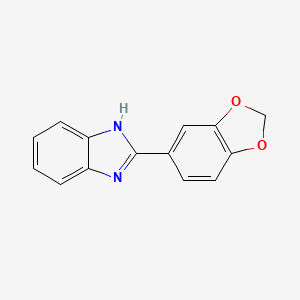
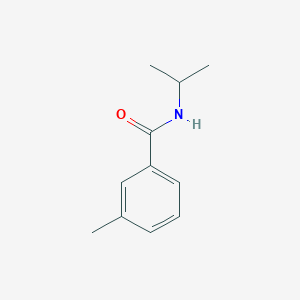
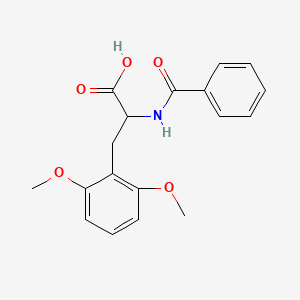
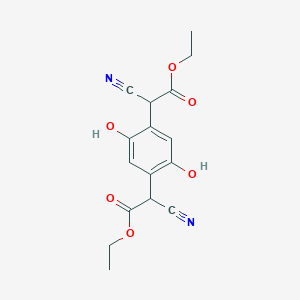

![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)
